4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid
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Overview
Description
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid is an organotin compound with the molecular formula C24H40O8Sn. It is a derivative of maleic acid and dioctyltin, and it is known for its applications in various industrial processes, particularly as a catalyst in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid can be synthesized through the reaction of diisobutylmaleate with dioctyltin dichloride. The reaction typically occurs in the presence of a base, such as triethylamine, which facilitates the formation of the organotin compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, organotin compounds like diisobutylmaleate dioctyltin are usually prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds. The Grignard reagents (RMgX) or alkylaluminum compounds react with SnCl4 to form the desired organotin compound. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid undergoes various chemical reactions, including:
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Transesterification: It facilitates the exchange of ester groups between molecules.
Polymerization: It is used as a catalyst in the polymerization of urethanes and polyesters.
Common Reagents and Conditions
Esterification: Common reagents include carboxylic acids and alcohols, with the reaction typically occurring under reflux conditions.
Transesterification: Reagents include esters and alcohols, with the reaction often conducted at elevated temperatures.
Polymerization: This compound is used in the presence of isocyanates and polyols for urethane formation, often under controlled temperature conditions
Major Products
Esterification: Produces esters and water.
Transesterification: Produces new esters and alcohols.
Polymerization: Produces polyurethanes and polyesters.
Scientific Research Applications
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used in the production of polyurethanes, polyesters, and other polymers. .
Mechanism of Action
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid exerts its effects primarily through its catalytic activity. The tin atom in the compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating the formation of urethanes and other polymers. The catalytic mechanism often involves the insertion of the tin atom into the reacting molecules, stabilizing transition states and lowering the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate (DBTDL): Another organotin compound used as a catalyst in similar reactions.
Di-n-octyltin oxide (DOTO): Used as a catalyst and stabilizer in polymer production.
Di-n-octyltin dichloride (DOTC): Used in the synthesis of organotin compounds and as a catalyst in various reactions
Uniqueness
4,4'-[(Dioctylstannylene)bis(oxy)]bis[4-oxoisocrotonic]acid is unique due to its specific structure, which imparts distinct catalytic properties. Its ability to facilitate both esterification and polymerization reactions makes it versatile in industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds makes it a preferred choice in certain applications .
Properties
CAS No. |
15571-60-5 |
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Molecular Formula |
C24H40O8Sn |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
(Z)-4-[[(Z)-3-carboxyprop-2-enoyl]oxy-dioctylstannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C8H17.2C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;2*5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;2*1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2/b;;2*2-1-; |
InChI Key |
WNEDOMBPJDUQPS-BFIADXHOSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)O)(OC(=O)/C=C\C(=O)O)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
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